molecular formula C17H20N4O2 B2799722 2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide CAS No. 922980-77-6

2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide

Cat. No.: B2799722
CAS No.: 922980-77-6
M. Wt: 312.373
InChI Key: MRQVWSUFHYZUIX-UHFFFAOYSA-N
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Description

2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide is a heterocyclic compound that contains a pyridazine ring. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide typically involves the reaction of a pyridazinone derivative with a piperidine-substituted phenyl compound. One common method involves the use of acetonitrile as a solvent and sodium hydroxide as a base. The reaction is carried out at low temperatures (0-5°C) and then allowed to warm to room temperature over several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted pyridazine derivatives.

Scientific Research Applications

2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. It can also interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide is unique due to its specific combination of a pyridazine ring with a piperidine-substituted phenyl group. This structure imparts distinct pharmacological properties, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-[6-oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c18-16(22)12-21-17(23)9-8-15(19-21)13-4-6-14(7-5-13)20-10-2-1-3-11-20/h4-9H,1-3,10-12H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQVWSUFHYZUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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